Penicillanic acid
Overview
Description
Penicillanic acid is a penam that consists of 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane bearing a carboxy group at position 2 and having (2S,5R)-configuration . It is a building block of penicillin, but it is devoid of significant antibacterial activity .
Synthesis Analysis
The synthesis of Penicillanic acid has been studied extensively. For instance, a study reported the transformation of benzaldehyde into D, L-α-aminophenylacetic acid-1- 14 C, from which the D-form was separated with D-camphorsulfonic acid . Another study described a procedure based on the capacity of penicillins to transform on heating in acid buffer solutions containing copper ions into respective penicillenic acids .
Molecular Structure Analysis
Penicillanic acid has a molecular formula of C8H11NO3S . Its structure includes a four-membered β-lactam ring, which is crucial for its biological activity . The theoretical ground-state geometry and electronic structure of Penicillanic acid have been optimized using DFT/B3LYP/6-311++G (d,p) method .
Chemical Reactions Analysis
Penicillanic acid can undergo various chemical reactions. For instance, it can transform into respective penicillenic acids when heated in acid buffer solutions containing copper ions . This transformation is used for the quantitative determination of oxacillin .
Physical And Chemical Properties Analysis
Penicillanic acid has a molecular weight of 201.25 g/mol . It is an organic acid that is readily soluble in different organic solvents, such as esters, chloroform, or ether, but insoluble or only sparingly soluble in hydrocarbons .
Scientific Research Applications
Comprehensive Analysis of Penicillanic Acid Applications
Penicillanic acid, specifically 6-aminopenicillanic acid (6-APA), is a crucial building block in the synthesis of various semisynthetic penicillins. Its versatility allows for the creation of antibiotics with enhanced properties and broader applications. Below is a detailed analysis of six unique scientific research applications of penicillanic acid:
Synthesis of New Semisynthetic Penicillins: Researchers have utilized 6-APA to synthesize new semisynthetic penicillins with improved antibacterial activity. By coupling 6-APA with sulfur derivatives converted to pivalic mixed anhydrides, compounds containing both the β-lactam ring and a triazole nucleus have been created, contributing to significant antibacterial effects .
Development of Antibacterial Agents: Penicillanic acid derivatives have been synthesized to serve as potent antibacterial agents. Novel penicillin-type analogues bearing a substituted azetidinone ring at position 6 have shown promising results against Gram-positive pathogens, with some compounds displaying higher activity than reference antibiotics .
Production of β-Lactamic Antibiotics: 6-APA plays a key role in the production of semi-synthetic β-lactamic antibiotics. It is used for the hydrolysis of penicillin G, which is a critical step in creating these antibiotics that are widely used to combat bacterial infections .
Enhancement of Antimicrobial Properties: The structural modification of 6-APA allows for the enhancement of antimicrobial properties. By introducing various functional groups, researchers can create semisynthetic penicillins that are more stable to penicillinase, have a broader antibacterial spectrum, and exhibit reduced side effects .
Addressing Antibiotic Resistance: The modification of 6-APA to produce new antibiotics is a strategy to address the growing concern of antibiotic resistance. By altering the molecular structure, scientists aim to develop drugs that can overcome resistant bacterial strains .
Toxicological Studies: Semisynthetic penicillins derived from 6-APA undergo toxicological studies to ensure their safety for medical use. These studies compare the toxicological action of new compounds with established drugs like amoxicillin to determine their viability as safe treatment options .
Mechanism of Action
Although Penicillanic acid itself does not have significant antibacterial activity, it is a crucial building block of penicillin, which inhibits the cross-linking of peptidoglycan in the bacterial cell wall . This action is catalyzed by penicillin-binding proteins, such as the enzyme DD-transpeptidase .
Future Directions
Research on Penicillanic acid and its derivatives continues to be a significant area of interest, particularly in the context of antibiotic resistance. For instance, the development of antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics, is a promising avenue of research . Another interesting direction is the use of enzymatic processes for the production of 6-aminopenicillanic acid (6-APA), a key intermediate in the synthesis of β-lactam antibiotics .
properties
IUPAC Name |
(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKMMJSQKNKNEV-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236038 | |
Record name | Penicillanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87-53-6 | |
Record name | Penicillanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penicillanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penicillanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENICILLANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIS09H0QIX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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